molecular formula C17H12ClN5O B2722272 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887458-14-2

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2722272
CAS No.: 887458-14-2
M. Wt: 337.77
InChI Key: SMLWIAVJNYSDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research, built upon the privileged pyrazolo[3,4-d]pyrimidine scaffold. This core structure is a well-known bioisostere of natural purine bases, allowing it to interact with a variety of enzymatic targets, particularly kinases . Compounds featuring this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, with a major research focus on their potential as anticancer agents . The specific substitution pattern of this compound, incorporating a 3-chlorophenyl group at the 1-position and a pyridin-2-ylmethyl group at the 5-position, is designed to enhance its biological activity and selectivity. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is recognized as a key pharmacophore in the development of novel CDK (Cyclin-Dependent Kinase) inhibitors . Such inhibitors are a promising therapeutic strategy for cancer treatment, as CDKs play a critical role in controlling cell cycle progression, and their dysregulation is a hallmark of many tumors . Research on closely related analogs has shown potent anti-proliferative activity against a range of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2) . The mechanism of action for this class of compounds often involves the induction of apoptosis and the alteration of cell cycle progression, providing a targeted approach to halt uncontrolled cancer cell growth . This product is intended for research purposes to further explore these mechanisms and develop new therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLWIAVJNYSDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidinone core.

    Attachment of the pyridinylmethyl group: The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidinone with a pyridinylmethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Cyclization: The compound can undergo intramolecular cyclization reactions under suitable conditions to form more complex fused ring systems.

Scientific Research Applications

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Research has indicated that this compound may possess pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities influenced by substituents on the phenyl ring and the nature of the side chain. Key comparisons include:

Compound Substituents Yield HPLC Purity Key Features
Target Compound: 1-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 3-Chlorophenyl, pyridin-2-ylmethyl N/A N/A Pyridine side chain; potential for enhanced solubility and target interaction.
15b () 3-Chlorophenyl, (3-fluorobenzyl)thio, methyl 44% 98% Thioether linker; moderate yield; high purity .
35 () 3-Chlorophenyl, triazole-methyl, phenyl N/A N/A Triazole hybrid; 47.69% inhibition of U87 glioma cells; S-phase cell cycle arrest .
53g () Benzo[d][1,3]dioxol-5-ylmethyl, piperidinyl N/A N/A Complex substituents; synthesized via multi-step route .
3 () Thieno[3,2-d]pyrimidine, phenyl 82% N/A Fused thienopyrimidine; high yield via Vilsmeier–Haack reaction .

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group (common in 15b and the target compound) is associated with improved metabolic stability compared to 4-chloro or 2-fluoro analogs . The pyridin-2-ylmethyl group in the target compound may enhance solubility over thioether or triazole-linked analogs (e.g., 15b, 35) .
  • Synthetic Efficiency: Yields for pyrazolo[3,4-d]pyrimidinones vary widely (19–82%), influenced by substituent complexity. For example, compound 15e () had a low 19% yield due to steric hindrance from a 2-methoxyphenyl group .

Biological Activity

1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to synthesize and analyze the available data regarding its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of the compound is characterized by the following formula:

  • Molecular Formula : C15H13ClN4O
  • IUPAC Name : 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Synthesis Methods

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions of ortho-amino esters with various nitriles. Recent studies have explored both conventional and microwave-assisted synthesis methods to enhance yield and purity.

Biological Activity Overview

The biological activities of 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been evaluated in several studies. Below are key findings:

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives demonstrate potent activity against various bacterial and fungal strains.

CompoundActivityTest OrganismsReference
1-(3-chlorophenyl)-...ModerateE. coli, S. aureus
2eHighC. albicans
2fHighB. subtilis

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa0.36
HCT1161.8
A3750.5

These results suggest that the compound may act as a selective inhibitor for specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it has shown potential as an inhibitor of NADPH oxidase and other relevant enzymes involved in oxidative stress pathways.

Case Studies

In a series of case studies examining the pharmacological profiles of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds with similar structures exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall composition.
  • Anticancer Mechanism Investigation : Another study explored the mechanism by which these compounds induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves condensation reactions or tandem aza-Wittig/annulation strategies. For example:

  • Nanocatalyst-driven synthesis : Acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) enables efficient cyclocondensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes under mild, solvent-free conditions. This method achieves yields up to 92% and emphasizes green chemistry principles .
  • Tandem reactions : Iminophosphorane intermediates react with aromatic isocyanates and hydrazine, followed by triethyl orthoformate treatment to yield triazolopyrimidine derivatives (62–94% yields). Optimizing stoichiometry and reaction time is critical for regioselectivity .
  • Solvent and temperature optimization : Heating intermediates (e.g., in DMF at 80°C) with appropriate nucleophiles (e.g., pyridin-2-ylmethyl groups) can enhance substitution efficiency .

Advanced: How can structural contradictions in crystallographic data for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives be resolved?

Answer:
Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) require a combination of experimental and computational approaches:

  • SHELX refinement : Use SHELXL for high-resolution small-molecule refinement, leveraging restraints for disordered regions. For example, SHELXPRO can interface with macromolecular data to resolve twinning or high thermal motion .
  • DFT calculations : Compare experimental X-ray structures (e.g., C–Cl bond lengths) with density functional theory (DFT)-optimized geometries to identify outliers. Adjust refinement parameters iteratively .
  • Cross-validation : Validate against spectroscopic data (NMR, IR) to ensure consistency between crystallographic and solution-phase structures .

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include pyrazole C–H (δ 7.5–8.5 ppm), pyrimidinone carbonyl (δ 160–165 ppm), and chlorophenyl protons (δ 7.2–7.8 ppm). Multiplicity analysis confirms substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass (e.g., [M+H]⁺ for C₁₈H₁₃ClN₅O: 362.0808) .
  • IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies of this compound?

Answer:

  • Prodrug design : Introduce phosphate or acetyl groups at the pyrimidinone NH to enhance aqueous solubility. For example, hydrochloride salt formation improved solubility in DMSO-water mixtures .
  • Lipid-based formulations : Encapsulate in liposomes or use cyclodextrin complexes to increase bioavailability. This is critical for compounds with logP > 3 .
  • Structural modifications : Replace chlorophenyl with polar substituents (e.g., methoxy or amino groups) while maintaining activity .

Basic: What in vitro assays evaluate the anticancer potential of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?

Answer:

  • Cell viability assays : MTT or SRB tests on glioma (U87, C6) or breast cancer (MCF-7) cell lines. For example, compound 35 (Fig. 6) showed 47.69% inhibition of U87 proliferation at 10 µM .
  • Cell cycle analysis : Flow cytometry to detect S-phase arrest, indicative of DNA replication inhibition .
  • Western blotting : Assess apoptosis markers (e.g., p53 upregulation) to confirm mechanistic pathways .

Advanced: How can SAR studies guide substituent modification to enhance target selectivity?

Answer:

  • Substituent screening : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate steric and electronic effects. For instance, 2-methoxyphenyl derivatives showed improved ALDH1A inhibition .
  • Core modifications : Introduce methyl or oxetanyl groups at the pyrazole N-position to enhance binding affinity. Compound 13h (oxetanylmethyl) exhibited 99% HPLC purity and improved stability .
  • Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic pockets to prioritize substitutions .

Basic: What purification challenges arise with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, and how can HPLC methods be optimized?

Answer:

  • Common issues : Low solubility in common solvents (e.g., hexane) and co-elution of regioisomers.
  • HPLC optimization : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). For example, a 30-minute gradient (5% → 95% acetonitrile) resolved 15b and 15c with 98–99% purity .
  • Preparative HPLC : Scale-up using larger particle columns (10 µm) and reduced flow rates (5 mL/min) to isolate milligram quantities .

Advanced: How does catalyst choice influence regioselectivity in pyrazolo[3,4-d]pyrimidin-4(5H)-one synthesis?

Answer:

  • Preyssler nanocatalyst : Promotes cyclocondensation at the pyrazole C4 position via acid-mediated activation of aldehydes, avoiding side reactions .
  • Palladium catalysts : Enable Suzuki-Miyaura coupling for aryl substitutions (e.g., 3-fluorobenzylthio group in 15d ) with >70% yields .
  • Base selection : NaH or K₂CO₃ deprotonates NH groups selectively, directing nucleophilic attack to the pyrimidinone core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.